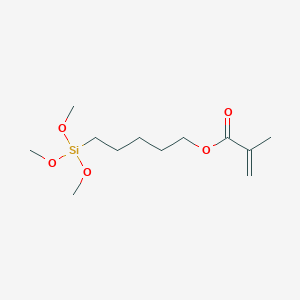

5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate

Description

5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate: is an organosilane compound that features both a silane group and a methacrylate group. This dual functionality makes it a valuable compound in various applications, particularly in the field of materials science and surface modification.

Properties

CAS No. |

91999-67-6 |

|---|---|

Molecular Formula |

C12H24O5Si |

Molecular Weight |

276.40 g/mol |

IUPAC Name |

5-trimethoxysilylpentyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H24O5Si/c1-11(2)12(13)17-9-7-6-8-10-18(14-3,15-4)16-5/h1,6-10H2,2-5H3 |

InChI Key |

DKRGZWMTKHYZGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)C(=O)OCCCCC[Si](OC)(OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate typically involves the reaction of 5-bromopentyltrimethoxysilane with 2-methylprop-2-enoic acid in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any unwanted side reactions. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: The silane group in 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate can undergo hydrolysis in the presence of water, leading to the formation of silanol groups.

Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are crucial in the formation of cross-linked networks in materials.

Polymerization: The methacrylate group can undergo free radical polymerization, leading to the formation of polymeric materials.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions with a controlled pH.

Condensation: Catalysts such as acids or bases to facilitate the condensation reaction.

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide for free radical polymerization.

Major Products:

Hydrolysis and Condensation: Formation of siloxane networks.

Polymerization: Formation of polymethacrylate materials.

Scientific Research Applications

Chemistry: 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate is used as a coupling agent to improve the adhesion between inorganic materials and organic polymers. It is also employed in the synthesis of hybrid materials with enhanced mechanical properties.

Biology and Medicine: In biomedical applications, this compound is used to modify the surface of implants to improve biocompatibility and reduce the risk of rejection. It is also explored for drug delivery systems due to its ability to form stable and functionalized surfaces.

Industry: In the coatings industry, this compound is used to enhance the durability and adhesion of coatings on various substrates. It is also utilized in the production of adhesives and sealants with improved performance characteristics.

Mechanism of Action

The mechanism of action of 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate involves the hydrolysis of the trimethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. This process leads to the formation of a cross-linked network that enhances the mechanical properties and stability of the material. The methacrylate group can undergo polymerization, contributing to the formation of polymeric structures with desired properties.

Comparison with Similar Compounds

- 3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate

- 3-(Trimethoxysilyl)propyl methacrylate

Comparison: While 5-(Trimethoxysilyl)pentyl 2-methylprop-2-enoate and 3-(Trimethoxysilyl)propyl 2-methylprop-2-enoate share similar functional groups, the difference in the length of the alkyl chain can influence their reactivity and the properties of the materials they form. The longer alkyl chain in this compound can provide greater flexibility and improved mechanical properties in the resulting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.